

Crystal Structure and Hydrogen Bonding of Pencycuron

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Compound Focus: Pencycuron

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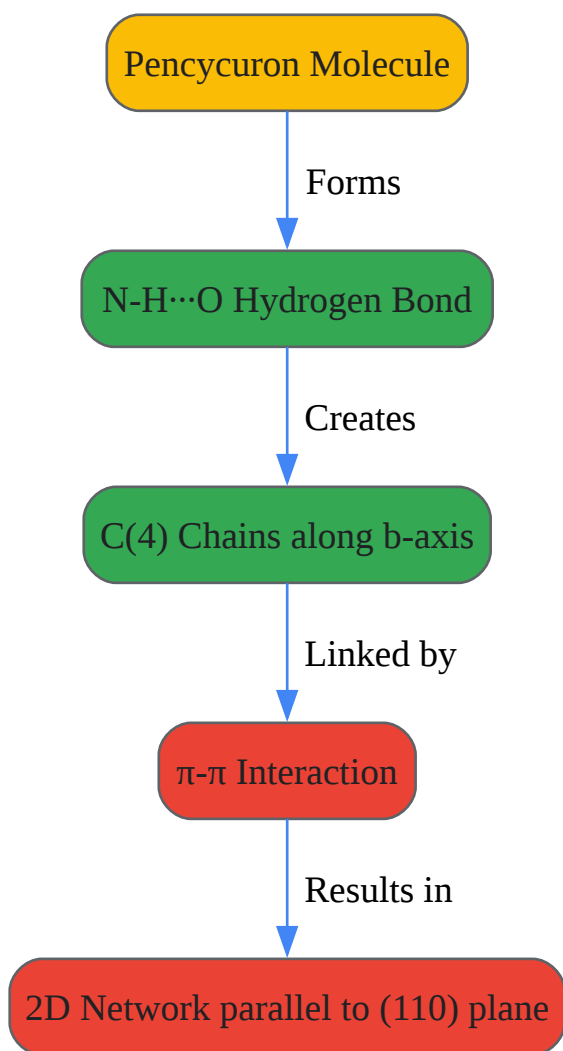
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The following table summarizes the key crystallographic data and hydrogen bonding geometry for **pencycuron**, as determined by single-crystal X-ray diffraction analysis [1].

Parameter	Description / Value
Systematic Name	1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] [2]
Chemical Formula	C ₁₉ H ₂₁ ClN ₂ O [1]
Crystal System	Orthorhombic [1]
Space Group	Pbca [1]
Unit Cell Parameters	$a = 12.1585(5) \text{ \AA}$, $b = 8.6721(4) \text{ \AA}$, $c = 32.6152(12) \text{ \AA}$ [1]
Unit Cell Volume	3438.9(2) \AA^3 [1]
Cyclopentyl Conformation	Envelope conformation [1] [2]
Dihedral Angle (Cyclopentyl/Chlorobenzyl)	77.96(6)° [1] [2]
Dihedral Angle (Cyclopentyl/Phenyl)	57.77(7)° [1] [2]

Parameter	Description / Value
Hydrogen Bond (D-H...A)	N2-H2N...O1 [1]
Hydrogen Bond Geometry	D-H: 0.828(19) Å, H...A: 2.081(19) Å, D...A: 2.8838(17) Å, D-H...A Angle: 163.1(17)° [1]
π - π Interaction	Centroid-centroid separation = 3.9942(9) Å between chlorobenzene rings [1] [2]

The molecular conformation and intermolecular interactions in the **pencycuron** crystal lattice can be visualized through the following diagram, which illustrates how hydrogen bonds and π - π interactions connect individual molecules:



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*Hierarchical structure formation in **pencycuron** crystal via hydrogen bonding and π - π interactions.*

Experimental Methodology

The foundational crystal structure data was obtained through the following experimental protocol [1]:

- **Sample Preparation:** A commercial sample of **pencycuron** was dissolved in dichloromethane (CH_2Cl_2). Colorless needle-shaped crystals suitable for X-ray diffraction were obtained by **slow evaporation** of the solution at room temperature [1].
- **Data Collection:** X-ray diffraction data was collected at **173 K** using a **Bruker APEX-II CCD diffractometer** with Mo $K\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$). The experiment measured 27,037 reflections [1].
- **Data Refinement:** The structure was solved using the **SHELXS97** program and refined with the **SHELXL2013** software package. Hydrogen atoms were treated using a mixed approach: the H atom attached to nitrogen was freely refined from the diffraction data, while C-bound H atoms were positioned geometrically and refined using a riding model [1].

Interpretation of Structural Features

The data reveals several key structural aspects that are critical for researchers:

- **Intermolecular Bonding Network:** The primary intermolecular interaction is a classical **N-H \cdots O hydrogen bond** between the urea moiety of one molecule and the carbonyl group of another. This links molecules into one-dimensional **C(4) chains** propagating along the crystallographic **b-axis** [1] [2].
- **Stabilization via π - π Stacking:** The hydrogen-bonded chains are further connected into a two-dimensional network parallel to the (110) plane via weak **π - π interactions** between the chlorobenzene rings of adjacent molecules [1] [2].
- **Molecular Conformation:** The cyclopentyl ring adopts an **envelope conformation**, and the two aromatic rings (phenyl and chlorobenzyl) are significantly twisted relative to the central urea group and to each other, as indicated by the large dihedral angles [1]. This specific three-dimensional shape is likely critical for its biological activity and binding to target proteins.

Further Research and Computational Studies

Beyond the basic crystal structure, modern research employs computational methods to gain deeper insights. One study used **Density Functional Theory (DFT)** at the **B3LYP/6-311++G(d,p)** level to identify the most stable molecular conformer, analyze chemical reactivity via frontier molecular orbitals (HOMO-LUMO), and characterize other electronic properties [3] [4]. Such computational approaches are invaluable for predicting the behavior and interactions of **pencycuron** in environments where crystal structure data may not be available.

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References

1. Crystal structure of pencycuron - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/123456789/)]
2. Crystal structure of pencycuron [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/123456789/)]
3. Structural, Spectroscopic, and C-H...O Hydrogen Bonding ... [[sciencedirect.com](https://www.sciencedirect.com/123456789)]
4. Structural, Spectroscopic, and C-H...O Hydrogen Bonding ... [[semanticscholar.org](https://www.semanticscholar.org/123456789)]

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